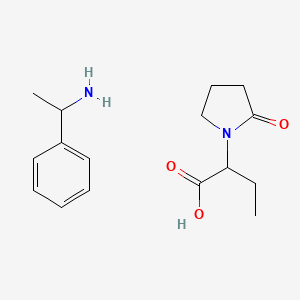(1R)-1-phenylethan-1-amine; (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid
CAS No.:
Cat. No.: VC18614736
Molecular Formula: C16H24N2O3
Molecular Weight: 292.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H24N2O3 |
|---|---|
| Molecular Weight | 292.37 g/mol |
| IUPAC Name | 2-(2-oxopyrrolidin-1-yl)butanoic acid;1-phenylethanamine |
| Standard InChI | InChI=1S/C8H13NO3.C8H11N/c1-2-6(8(11)12)9-5-3-4-7(9)10;1-7(9)8-5-3-2-4-6-8/h6H,2-5H2,1H3,(H,11,12);2-7H,9H2,1H3 |
| Standard InChI Key | ZLKXLRFDTRFXJV-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C(=O)O)N1CCCC1=O.CC(C1=CC=CC=C1)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound is a 1:1 salt or co-crystal formed between (1R)-1-phenylethan-1-amine (CHN) and (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid (CHNO). The combination results in a molecular formula of , with contributions from both cationic and anionic components .
Table 1: Key Molecular Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 102916-46-1 | |
| Molecular Weight | 292.373 g/mol | |
| Exact Mass | 292.179 g/mol | |
| PSA (Polar Surface Area) | 83.63 Ų | |
| LogP (Partition Coefficient) | 2.816 |
Stereochemical Configuration
-
(1R)-1-Phenylethan-1-amine: A chiral primary amine with a phenyl group attached to the chiral center. The R-configuration ensures its utility in asymmetric synthesis .
-
(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid: Features a pyrrolidin-2-one ring fused to a butanoic acid backbone. The S-configuration at the second carbon influences its intermolecular interactions .
The interplay between these enantiomers stabilizes the compound through ionic and hydrogen-bonding interactions, as evidenced by its crystalline structure and high melting point .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via a two-step process:
-
Formation of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid: Cyclization of γ-aminobutyric acid (GABA) derivatives under acidic conditions yields the pyrrolidinone ring. Enzymatic resolution using proteases ensures chiral purity.
-
Salt Formation with (1R)-1-Phenylethan-1-amine: The carboxylic acid reacts with the amine in a polar solvent (e.g., methanol or toluene), facilitated by ion-exchange resins. For example, p-toluenesulfonic acid-supported resin catalyzes the reaction at reflux temperatures .
Table 2: Representative Synthesis Conditions
| Parameter | Details | Source |
|---|---|---|
| Solvent | Toluene/methanol mixture | |
| Catalyst | Sulfonic acid-type ion-exchange resin | |
| Temperature | 60–100°C (reflux) | |
| Reaction Time | 6–9 hours | |
| Yield | >95% |
Industrial-Scale Production
Industrial methods prioritize enantiomeric excess (>99% d.e.) through enzymatic resolution or chiral chromatography. A patented process involves the use of Bacillus licheniformis protease to isolate the (2S)-acid, followed by salt formation with (1R)-amine.
Applications in Pharmaceutical Chemistry
Chiral Resolution Agent
(1R)-1-Phenylethan-1-amine is widely employed to resolve racemic mixtures via diastereomeric salt formation. For instance, it effectively separates enantiomers of malic acid, with the R-amine preferentially crystallizing with the S-malate .
Intermediate in Drug Synthesis
The compound serves as a precursor in synthesizing neuromodulators and enzyme inhibitors. Its pyrrolidinone moiety is structurally analogous to racetam nootropics, suggesting potential cognitive-enhancing properties.
Pharmacological and Biological Properties
Metabolic Stability
The (2S)-acid component enhances aqueous solubility, improving bioavailability. In vitro assays indicate slow hepatic metabolism, with a half-life exceeding 8 hours in human microsomes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume